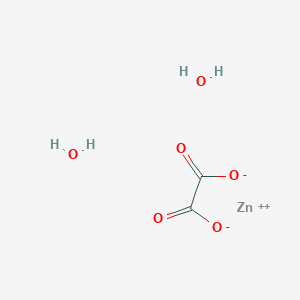

Zinkoxalat-Dihydrat

Übersicht

Beschreibung

Zinc oxalate dihydrate is a white, crystalline compound with the chemical formula ZnC2O4·2H2O. It is an inorganic salt composed of zinc, oxalate, and two molecules of water. Zinc oxalate dihydrate has a wide range of applications in scientific research, particularly in biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Synthese von Nanomaterialien

Zinkoxalat-Dihydrat wird häufig als Vorläufer bei der Synthese von ZnO-Nanopartikeln verwendet. Die thermische Zersetzung von this compound kann homogene Oxid-Nanopartikel erzeugen, die aufgrund ihrer optischen, mechanischen, elektrischen, magnetischen und katalytischen Eigenschaften wertvoll sind .

Thermische Analyse und Kalorimetrie

Die Kinetik der Dehydratation und Zersetzung der Verbindung wurde umfassend unter Verwendung nicht-isothermer DSC-Techniken untersucht. Diese Forschung ist entscheidend für das Verständnis des thermischen Verhaltens von Materialien und für die Entwicklung neuer Materialien mit spezifischen thermischen Eigenschaften .

Anwendungen in der Energiespeicherung

ZnO, das durch thermische Zersetzung von this compound synthetisiert wird, wurde als Anodenmaterial für Lithium-Ionen-Batterien untersucht. Studien konzentrieren sich auf den Einfluss der Heiztemperaturen auf die Synthese von ZnO und seine Anwendung bei der Verbesserung der elektrochemischen Leistung von Batterien .

Chemisches Synthesezwischenprodukt

This compound dient als Zwischenprodukt in chemischen Synthesen. Es wird bei der Herstellung anderer Zinkverbindungen verwendet und kann eine Schlüsselkomponente in verschiedenen Syntheseprozessen sein .

Safety and Hazards

Wirkmechanismus

Target of Action

Zinc Oxalate Dihydrate primarily targets the process of thermal decomposition . It is used as a precursor for the synthesis of Zinc Oxide (ZnO) nanoparticles . The compound’s primary role is to undergo thermal decomposition to produce ZnO, which is a material of interest due to its various properties such as optical, mechanical, electrical, magnetic, and catalytic behavior .

Mode of Action

Zinc Oxalate Dihydrate interacts with its target through a process of dehydration and decomposition . This process is studied using non-isothermal DSC technique in the N2 atmosphere at different heating rates . The theoretical investigation indicates that the compound decomposes to ZnO along with the evolution of CO2 and CO .

Biochemical Pathways

The biochemical pathway primarily affected by Zinc Oxalate Dihydrate is the thermal decomposition of metal oxalates . This pathway leads to the formation of homogenous oxide nanoparticles at low temperatures . The resultant ZnO nanoparticles have significant applications due to their diverse properties .

Pharmacokinetics

The pharmacokinetics of Zinc Oxalate Dihydrate primarily involves its transformation into ZnO through thermal decomposition . The kinetics of this process are studied using various isoconversional methods . .

Result of Action

The result of Zinc Oxalate Dihydrate’s action is the formation of ZnO nanoparticles . These nanoparticles are characterized by UV, TEM, SEM-EDAX, and XRD, and are found to be in the nanometer range . The ZnO nanoparticles have important optical, mechanical, electrical, magnetic, and catalytic behavior .

Action Environment

The action of Zinc Oxalate Dihydrate is influenced by environmental factors such as temperature and atmosphere . The dehydration and decomposition of the compound are studied in an N2 atmosphere at different heating rates . The presence of a citrate ligand also significantly affects the morphology of zinc oxalate particles .

Eigenschaften

IUPAC Name |

zinc;oxalate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2H2O.Zn/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H2;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKIDCVWRJUPFY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: White solid; [Hawley] | |

| Record name | Zinc oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8754 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

547-68-2, 4255-07-6 | |

| Record name | Zinc oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc(II) oxalate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

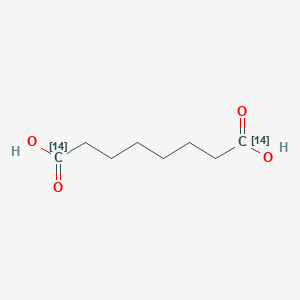

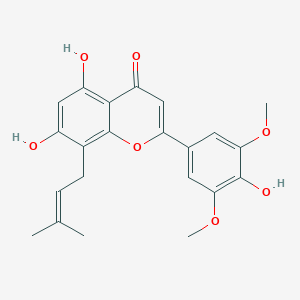

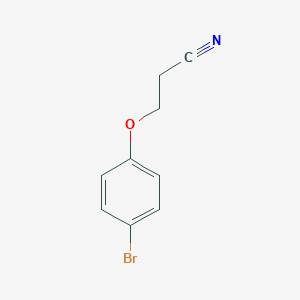

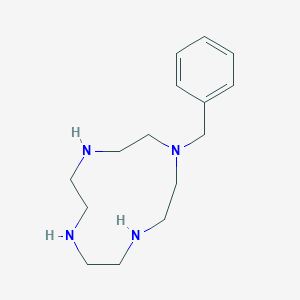

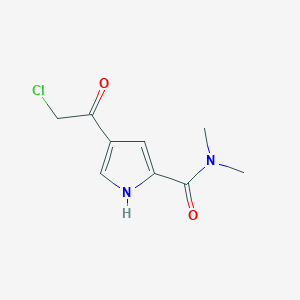

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)

![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)

![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)

![Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)](/img/structure/B39947.png)